

# Molecular structure and weight of 4-Bromo-2-fluorobenzyl cyanide.

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## Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzyl cyanide

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## In-Depth Technical Guide: 4-Bromo-2-fluorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Bromo-2-fluorobenzyl cyanide** ( $C_8H_5BrFN$ ). This compound serves as a key intermediate in the synthesis of various pharmaceutical and complex organic molecules. Its unique combination of bromo, fluoro, and cyano functional groups makes it a valuable building block in medicinal chemistry and materials science.

## Molecular Structure and Properties

**4-Bromo-2-fluorobenzyl cyanide**, also known by its IUPAC name 2-(4-bromo-2-fluorophenyl)acetonitrile, is a halogenated aromatic compound.<sup>[1]</sup> The presence of both bromine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and potential biological activity.<sup>[2]</sup> It typically appears as a white to beige crystalline powder at room temperature.<sup>[2]</sup>

Chemical Structure:

## Quantitative Data Summary

The key physicochemical properties of **4-Bromo-2-fluorobenzyl cyanide** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN
Molecular Weight	214.03 g/mol [2][3]
CAS Number	114897-91-5[2]
Appearance	White to beige crystalline powder[2]
Melting Point	52.8 - 53.0 °C[2]
Boiling Point (Normal)	281 °C (Capillary method)[2]
Density	1.573 g/cm <sup>3</sup> (at 20 °C)[2]
Solubility in Water	0.48 mg/L (predicted)[2]
InChI	1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
SMILES	C1=CC(=C(C=C1Br)F)CC#N[2]

## Experimental Protocols

The synthesis of **4-Bromo-2-fluorobenzyl cyanide** is typically achieved through a two-step process starting from 4-bromo-2-fluorotoluene. The first step involves the bromination of the benzylic methyl group to form 4-bromo-2-fluorobenzyl bromide, which is then converted to the target cyanide through nucleophilic substitution.

### Step 1: Synthesis of 4-Bromo-2-fluorobenzyl Bromide

This protocol is based on a general procedure for the bromination of a substituted toluene.

Materials:

- 4-Bromo-2-fluorotoluene
- N-Bromosuccinimide (NBS)

- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl<sub>4</sub>)
- Anhydrous sodium sulfate

**Procedure:**

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-fluorotoluene (1 equivalent) in carbon tetrachloride.
- Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of azobisisobutyronitrile to the solution.
- Heat the reaction mixture to reflux (approximately 77 °C for CCl<sub>4</sub>) and maintain for several hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-bromo-2-fluorobenzyl bromide, which can be used in the next step without further purification.

## Step 2: Synthesis of 4-Bromo-2-fluorobenzyl Cyanide

This protocol is a standard method for the cyanation of benzyl halides.

**Materials:**

- 4-Bromo-2-fluorobenzyl bromide (from Step 1)
- Sodium cyanide (NaCN)

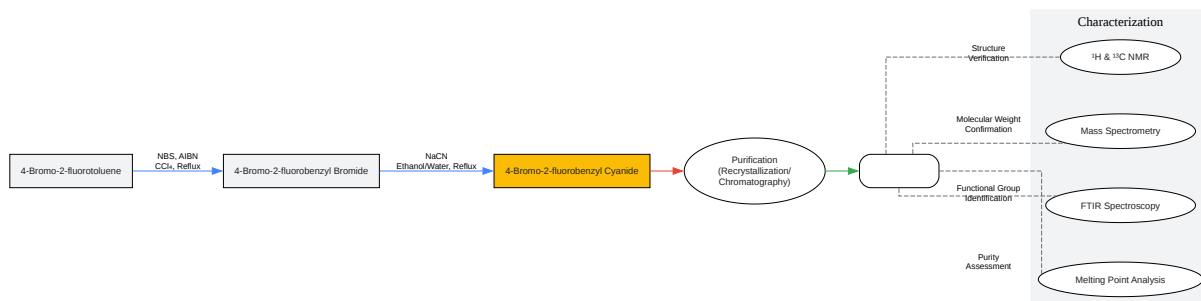
- Ethanol
- Water
- Diethyl ether

Procedure:

- In a round-bottom flask, prepare a solution of sodium cyanide (1.2 equivalents) in a mixture of water and ethanol.
- Warm the sodium cyanide solution gently on a water bath.
- Add a solution of 4-bromo-2-fluorobenzyl bromide (1 equivalent) in ethanol dropwise to the cyanide solution with vigorous stirring.
- After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Partition the remaining aqueous residue between water and diethyl ether.
- Separate the organic layer and extract the aqueous layer with two additional portions of diethyl ether.
- Combine the organic extracts and wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude **4-Bromo-2-fluorobenzyl cyanide**.
- The crude product can be purified by recrystallization or column chromatography to yield a white to beige crystalline solid.

## Mandatory Visualization

The following diagram illustrates the synthetic pathway and subsequent characterization workflow for **4-Bromo-2-fluorobenzyl cyanide**.



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Caption: Synthesis and characterization workflow for **4-Bromo-2-fluorobenzyl cyanide**.

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## References

- 1. Buy 4-Bromo-2-fluorobenzyl cyanide (EVT-338730) | 114897-91-5 [evitachem.com]
- 2. Buy 4-Bromo-2-fluorobenzyl cyanide | 114897-91-5 [smolecule.com]

- 3. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
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